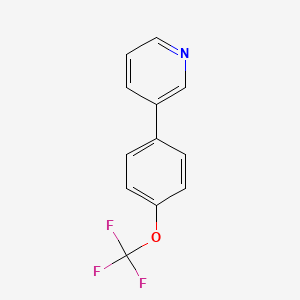

3-(4-Trifluoromethoxyphenyl)pyridine

Description

Properties

Molecular Formula |

C12H8F3NO |

|---|---|

Molecular Weight |

239.19 g/mol |

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]pyridine |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h1-8H |

InChI Key |

STMAEMAAUGVTBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents on the phenyl ring of pyridine derivatives significantly alter molecular weight, melting points, and electronic characteristics:

*Calculated based on molecular formula C₁₂H₈F₃NO.

Key Observations :

- Trifluoromethoxy vs.

- Halogen Substituents : Chloro (-Cl) and bromo (-Br) substituents () increase molecular weight and melting points due to stronger van der Waals forces compared to -OCF₃ .

- Heterocyclic Modifications : Compounds with fused rings (e.g., imidazo[1,2-a]pyridine in ) exhibit ionic character and lower melting points, contrasting with the neutral pyridine backbone of the target compound .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The -OCF₃ group is more electron-withdrawing than methoxy (-OCH₃) or hydroxyl (-OH), destabilizing the pyridine ring’s electron density and directing electrophilic substitutions to meta positions. This contrasts with -CF₃, which primarily induces steric effects .

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic aromatic substitution or cyclization reactions. The target compound may require similar methods, with purification via column chromatography (chloroform/ethyl acetate) .

Preparation Methods

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction is the most widely used method for constructing the biaryl backbone of this compound. This approach couples a pyridine boronic acid with a 4-trifluoromethoxyphenyl halide (typically bromide or iodide) under palladium catalysis.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

-

Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv).

-

Solvent : Toluene/ethanol (4:1) or dimethoxyethane (DME).

Mechanistic Insights :

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product. The trifluoromethoxy group’s electron-withdrawing nature slightly slows transmetallation but enhances oxidative addition.

Optimization Strategies :

-

Solvent Polarity : Higher polarity solvents (e.g., DME) improve yields by stabilizing charged intermediates.

-

Microwave Assistance : Reducing reaction time from 24 hours to 30 minutes while maintaining 75–85% yield.

Data Table 1 : Representative Suzuki–Miyaura Reactions

| Pyridine Boronic Acid | Aryl Halide | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Pyridinylboronic acid | 4-Bromo-C₆H₄-OCF₃ | Pd(PPh₃)₄ | 78 | 95 |

| 3-Pyridinylboronic acid | 4-Iodo-C₆H₄-OCF₃ | PdCl₂(dppf) | 82 | 97 |

Direct Fluorination of Trichloromethoxy Precursors

Liquid-phase fluorination using hydrogen fluoride (HF) under superatmospheric pressure offers a scalable route to introduce the trifluoromethoxy group.

Procedure :

-

Substrate : 3-(4-Trichloromethoxyphenyl)pyridine.

-

Fluorinating Agent : Anhydrous HF (3–5 equiv).

-

Catalyst : FeCl₃ or FeF₃ (1–10 mol%).

Challenges :

-

Byproduct Formation : Over-fluorination produces perfluoro impurities, requiring precise temperature control.

-

Catalyst Deactivation : FeCl₃ hydrolyzes to Fe(OH)₃ in the presence of moisture, necessitating rigorous drying.

Industrial Adaptation :

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution is viable if the pyridine ring bears a leaving group (e.g., chloride) at the 3-position.

Reaction Scheme :

3-Chloropyridine + 4-Trifluoromethoxyphenoxide → this compound + Cl⁻

Limitations :

-

Low Reactivity : The trifluoromethoxy group’s weak nucleophilicity necessitates harsh conditions (DMF, 150°C).

-

Side Reactions : Competing hydrolysis of the chloro-pyridine reduces yields to <40%.

Industrial-Scale Production

Vapor-Phase Fluorination

Adapted from trifluoromethylpyridine synthesis, vapor-phase reactors enable continuous production:

-

Reactor Design : Fluidized-bed catalyst (Cr₂O₃/Al₂O₃) ensures efficient gas-solid contact.

-

Conditions : 300–400°C, atmospheric pressure, residence time <10 seconds.

Advantages :

-

High Throughput : >1,000 kg/day capacity.

-

Reduced Waste : Catalyst recyclability minimizes metal disposal.

Data Table 2 : Industrial Process Metrics

| Parameter | Value |

|---|---|

| Temperature | 350°C |

| Pressure | 1 atm |

| Conversion | 92% |

| Selectivity | 88% |

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated C–O bond formation to attach the trifluoromethoxy group.

Example :

3-Bromopyridine + AgOCF₃ → this compound (Ir(ppy)₃ catalyst, blue LEDs, 60% yield).

Benefits :

-

Mild Conditions : Room temperature, no HF handling.

-

Functional Group Tolerance : Compatible with sensitive substituents.

Challenges and Mitigation Strategies

Purification Difficulties

-

Issue : Co-elution of 3- and 4-regioisomers during chromatography.

-

Solution : Recrystallization from ethanol/water (7:3) achieves >99% isomer purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Trifluoromethoxyphenyl)pyridine and its derivatives?

- Methodological Answer : A common approach involves coupling reactions using palladium catalysts and boronic acids, as demonstrated in the synthesis of structurally related pyridine derivatives . For example, the synthesis of 2-Chloro-4-[...]pyridine derivatives employs potassium tert-butoxide in dry tetrahydrofuran (THF) under controlled temperatures (0–5°C) to achieve regioselective coupling . Multi-step protocols often start with trifluoromethoxylation of halogenated aryl precursors, followed by Suzuki-Miyaura cross-coupling to introduce pyridine moieties.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, single-crystal X-ray diffraction (as used in , R factor = 0.069) resolves bond lengths and angles, confirming substituent positions and stereoelectronic effects of the trifluoromethoxy group .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The trifluoromethoxy group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under harsh conditions (e.g., NaNH₂ in liquid NH₃). The pyridine nitrogen participates in hydrogen bonding, influencing acidity (pKa ~4–5) and enabling coordination with transition metals in catalytic systems .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in cross-coupling reactions?

- Methodological Answer : Yield optimization involves screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (bidentate vs. monodentate). highlights the use of 2.2 equivalents of potassium tert-butoxide in THF to deprotonate intermediates, improving coupling efficiency . Solvent polarity (DMF vs. THF) and temperature gradients (reflux vs. RT) also critically impact regioselectivity.

Q. What experimental designs are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) employ fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to measure IC₅₀ values. and suggest that substituent variations (e.g., triazole or oxadiazole rings) modulate binding affinity to receptors like G-protein-coupled receptors (GPCRs) .

Q. How can contradictory structure-activity relationship (SAR) data be resolved in studies involving this compound?

- Methodological Answer : Contradictions arise from variable assay conditions (e.g., cell lines, solvent systems). Meta-analysis of SAR data using computational tools (e.g., molecular docking with AutoDock Vina) identifies conserved interaction motifs. For example, the trifluoromethoxy group’s electron-withdrawing effect may destabilize binding in certain conformations, requiring comparative molecular field analysis (CoMFA) .

Q. What mechanisms underlie the interactions of this compound with biological targets?

- Methodological Answer : Mechanistic studies combine isothermal titration calorimetry (ITC) to quantify binding thermodynamics and mutagenesis assays to identify critical residues. highlights the role of π-π stacking between the pyridine ring and aromatic residues in target proteins, while the trifluoromethoxy group enhances membrane permeability via lipophilic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.